![molecular formula C16H12ClN3S B2902883 2-Chlorophenyl 6-methyl-3-phenyl-1,2,4-triazin-5-yl sulfide CAS No. 339013-28-4](/img/structure/B2902883.png)
2-Chlorophenyl 6-methyl-3-phenyl-1,2,4-triazin-5-yl sulfide
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Overview
Description
Scientific Research Applications
2CP6M3P1,2,4TS has been studied for its potential applications in medicinal chemistry, as well as its potential to interact with other molecules. The compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, the compound has been studied for its potential to act as an antioxidant and to inhibit the growth of cancer cells. The compound has also been studied for its potential to act as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2CP6M3P1,2,4TS is not fully understood. However, it is thought to interact with enzymes in a manner that inhibits their activity. For example, the compound is thought to interact with cytochrome P450 enzymes to inhibit their activity. In addition, the compound is thought to interact with acetylcholinesterase to inhibit its activity. The compound is also thought to interact with cancer cells to inhibit their growth.
Biochemical and Physiological Effects
2CP6M3P1,2,4TS has been studied for its potential biochemical and physiological effects. The compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, the compound has been studied for its potential to act as an antioxidant and to inhibit the growth of cancer cells. The compound has also been studied for its potential to act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
The use of 2CP6M3P1,2,4TS in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is soluble in both water and organic solvents. In addition, the compound has a wide range of potential applications in the fields of medicinal chemistry and biology. However, there are some limitations to the use of 2CP6M3P1,2,4TS in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound has a short shelf-life and should be stored in an appropriate container.
Future Directions
There are several potential future directions for the research and development of 2CP6M3P1,2,4TS. One potential direction is to further study the compound's potential to interact with enzymes and to inhibit their activity. In addition, further research could be done to investigate the compound's potential to act as an antioxidant and to inhibit the growth of cancer cells. Another potential direction is to investigate the compound's potential to act as an anti-inflammatory agent. Finally, further research could be done to explore the potential applications of 2CP6M3P1,2,4TS in the fields of medicinal chemistry and biology.
Synthesis Methods
2CP6M3P1,2,4TS can be synthesized in a three-step process. The first step involves the reaction of 2-chlorophenyl-3-phenyl-1,2,4-triazin-5-yl sulfide with 6-methyl-2-chlorophenol in the presence of a base. The second step involves the reaction of the product of the first step with aqueous sodium hydroxide. The third step involves the reaction of the product of the second step with aqueous sodium hypochlorite. The final product is a white solid that is soluble in both water and organic solvents.
properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-6-methyl-3-phenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c1-11-16(21-14-10-6-5-9-13(14)17)18-15(20-19-11)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPSNYYINODSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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